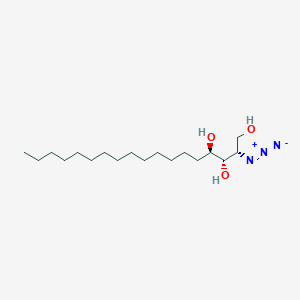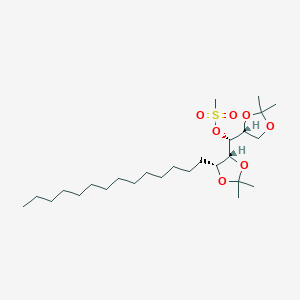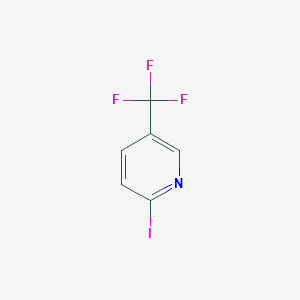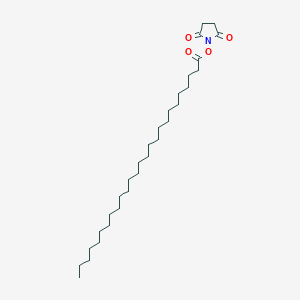
1,2,3,4-四氢异喹啉-5-醇
描述
1,2,3,4-Tetrahydroisoquinolin-5-ol is a chemical compound . It is often used for research and development purposes .
Synthesis Analysis
A two-step procedure has been developed for the synthesis of 1,2,3,4-tetrahydroquinolines . This procedure includes an initial regioselective hydroaminoalkylation of ortho-chlorostyrenes with N-methylanilines and a subsequent intramolecular Buchwald–Hartwig amination .Molecular Structure Analysis
The molecular formula of 1,2,3,4-Tetrahydroisoquinolin-5-ol is C9H11NO . Its molecular weight is 149.19 g/mol .Chemical Reactions Analysis
The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine . This reaction is carried out in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .科学研究应用
Neurodegenerative Disorders
1,2,3,4-Tetrahydroisoquinolin-5-ol: has shown promise in the study of neurodegenerative disorders. It’s part of a class of compounds that exhibit biological activities against various neurodegenerative diseases . Researchers are investigating its potential for mitochondrial transfer therapies, which may offer novel treatment strategies for conditions like Alzheimer’s and Parkinson’s disease .
Infectious Diseases
This compound is also being explored for its efficacy against infective pathogens. The structural analogs of 1,2,3,4-Tetrahydroisoquinolin-5-ol have been studied for their antimicrobial properties, which could lead to the development of new treatments for infectious diseases .
Medicinal Chemistry
In medicinal chemistry, 1,2,3,4-Tetrahydroisoquinolin-5-ol serves as a key scaffold for the development of therapeutic agents. Its analogs are being synthesized and evaluated for a variety of biological activities, which include the potential to combat infective pathogens and neurodegenerative disorders .
Drug Design
The compound’s role in drug design is significant due to its versatile scaffold, which aids in the creation of novel therapeutic molecules. Drug design strategies like structure-based and ligand-based drug design are being applied to develop new analogs of 1,2,3,4-Tetrahydroisoquinolin-5-ol against various ailments .
Synthetic Strategies
Synthetic chemists utilize 1,2,3,4-Tetrahydroisoquinolin-5-ol in constructing complex molecular architectures. It’s a part of diverse synthetic strategies, including multicomponent reactions, which are essential for creating molecular diversity and complexity in drug development .
Biological Activities and SAR Studies
The compound is central to structure-activity relationship (SAR) studies, which help in understanding the biological potential of its analogs. These studies are crucial for determining the mechanism of action and enhancing the biological activity of therapeutic molecules .
作用机制
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinolines (thiqs), a class of compounds to which 1,2,3,4-tetrahydroisoquinolin-5-ol belongs, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
Thiqs are known to interact with their targets in a way that results in biological activities against various infective pathogens and neurodegenerative disorders .
Biochemical Pathways
It is known that thiqs, in general, can affect various biochemical pathways, leading to their diverse biological activities .
Result of Action
It is known that thiqs, in general, exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
安全和危害
未来方向
The tetrahydroisoquinoline (THIQ) heterocyclic scaffold, which includes 1,2,3,4-Tetrahydroisoquinolin-5-ol, has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . Future research may focus on further exploring the biological potential of THIQ analogs, their structural–activity relationship (SAR), and their mechanism of action .
属性
IUPAC Name |
1,2,3,4-tetrahydroisoquinolin-5-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-9-3-1-2-7-6-10-5-4-8(7)9/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMZHCCXUVSEGAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=C1C(=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00553061 | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroisoquinolin-5-ol | |
CAS RN |
102877-50-9 | |
| Record name | 1,2,3,4-Tetrahydro-5-isoquinolinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102877-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,3,4-Tetrahydroisoquinolin-5-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00553061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(2S,3S,4R)-3,4-Bis[(tert-butyldimethylsilyl)oxy]-2-hexacosanoylamino-4-octadecanol](/img/structure/B28532.png)






![Benzyl [2-amino-2-(hydroxyimino)-1,1-dimethylethyl]carbamate](/img/structure/B28546.png)





